molecular formula C14H13ClF6N4O2 B4601306 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B4601306
M. Wt: 418.72 g/mol
InChI Key: IXUKWTUNAQQIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a hydroxyl group, and a cyclopropyl group

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps, including the formation of the pyrazole rings and the introduction of the difluoromethyl and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to ensure high yield and purity. Optimization of reaction conditions and the use of advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole rings.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The presence of multiple fluorine atoms and the hydroxyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-BIS(TRIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
  • 1-[3,5-BIS(METHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(METHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Uniqueness

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these groups with the hydroxyl and cyclopropyl groups provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF6N4O2/c15-8-9(12(18)19)23-24(10(8)5-1-2-5)4-7(26)25-14(27,13(20)21)3-6(22-25)11(16)17/h5,11-13,27H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUKWTUNAQQIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 4
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 5
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 6
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

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